3-(4-Chlorophenyl)pyrrolidin-3-ol 3-(4-Chlorophenyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 154956-79-3
VCID: VC0180769
InChI: InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2
SMILES: C1CNCC1(C2=CC=C(C=C2)Cl)O
Molecular Formula: C10H12ClNO
Molecular Weight: 197.664

3-(4-Chlorophenyl)pyrrolidin-3-ol

CAS No.: 154956-79-3

Cat. No.: VC0180769

Molecular Formula: C10H12ClNO

Molecular Weight: 197.664

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)pyrrolidin-3-ol - 154956-79-3

Specification

CAS No. 154956-79-3
Molecular Formula C10H12ClNO
Molecular Weight 197.664
IUPAC Name 3-(4-chlorophenyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2
SMILES C1CNCC1(C2=CC=C(C=C2)Cl)O

Introduction

Chemical Identity and Properties

Structural Characteristics

3-(4-Chlorophenyl)pyrrolidin-3-ol is characterized by a pyrrolidine ring with a 4-chlorophenyl group and hydroxyl substituent both attached at the 3-position. The compound has a molecular formula of C10H12ClNO and a molecular weight of 197.66 g/mol . This structure provides both hydrophilic properties through its hydroxyl group and lipophilic characteristics through its chlorophenyl moiety, potentially making it useful in drug design where balanced lipophilicity is often desired.

Chemical Identifiers

For research and reference purposes, 3-(4-Chlorophenyl)pyrrolidin-3-ol can be identified through various systematic nomenclature systems and registry numbers. These identifiers are critical for database searching and chemical information retrieval in scientific literature.

Table 1: Chemical Identifiers of 3-(4-Chlorophenyl)pyrrolidin-3-ol

Identifier TypeValue
PubChem CID3051546
CAS Registry Number154956-79-3
IUPAC Name3-(4-chlorophenyl)pyrrolidin-3-ol
InChIInChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2
InChIKeyCAVQGCMJFBZRLQ-UHFFFAOYSA-N
SMILESC1CNCC1(C2=CC=C(C=C2)Cl)O

The compound is also known by several synonyms, including "3-(4-CHLOROPHENYL)-3-PYRROLIDINOL" and "SCHEMBL653842" in chemical databases and literature .

Synthetic Methodologies

Documented Synthetic Routes

The synthesis of 3-(4-Chlorophenyl)pyrrolidin-3-ol has been documented in scientific literature, particularly in the context of developing ligands for various receptor systems. Research indicates that this compound has been used as an intermediate in the synthesis of more complex molecules targeted for pharmacological evaluation.

Structural Analogs and Derivatives

Comparison with Related Compounds

Several structurally related compounds appear in chemical databases and scientific literature, providing context for understanding the chemical space occupied by 3-(4-Chlorophenyl)pyrrolidin-3-ol.

Table 2: Comparison of 3-(4-Chlorophenyl)pyrrolidin-3-ol with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-(4-Chlorophenyl)pyrrolidin-3-olC10H12ClNO197.66 g/molReference compound
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-olC11H14ClNO211.69 g/molAdditional methylene spacer between pyrrolidine and phenyl rings
(S)-3-(4-Chlorophenyl)pyrrolidine hydrochlorideC10H12ClN·HCl218.12 g/molLacks hydroxyl group at 3-position; exists as HCl salt; has S-stereochemistry

The structural analog 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol (CID 3051532) differs from the primary compound by having an additional methylene group connecting the pyrrolidine ring to the 4-chlorophenyl moiety . This modification alters the spatial relationship between the aromatic and heterocyclic components, potentially affecting binding interactions with biological targets.

Pharmacological Properties and Applications

Receptor Binding Characteristics

Available research suggests that compounds containing the 4-chlorophenyl moiety connected to nitrogen-containing heterocycles have been investigated for their interactions with dopamine receptors, particularly D2-like receptors. While specific binding data for 3-(4-Chlorophenyl)pyrrolidin-3-ol itself is limited in the available literature, research on structurally related compounds provides valuable insights.

Scientific studies have compared the effects of various structural features on binding affinity and selectivity for D2-like receptors. For instance, research has demonstrated that the presence of specific moieties (such as 3-methyl-7-azaindole) on compounds containing 4-chlorophenyl groups can significantly affect binding affinity and selectivity for D2 and D4 receptor subtypes .

Structure-Activity Relationships

Research Applications

Role as a Synthetic Intermediate

One of the primary roles of 3-(4-Chlorophenyl)pyrrolidin-3-ol identified in the literature is its function as a valuable synthetic intermediate. The compound has been utilized as a starting material in the synthesis of more complex molecules designed for pharmacological evaluation .

For example, researchers have employed 3-(4-Chlorophenyl)pyrrolidin-3-ol in reactions with 7-azaindole to produce compounds that were subsequently evaluated for their interaction with dopamine receptors . This application highlights the importance of the compound in medicinal chemistry research aimed at developing novel ligands for neuroreceptors.

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